6-溴-1-甲基-1H-吲唑-5-醇
描述
“6-bromo-1-methyl-1H-indazol-5-ol” is a chemical compound with the molecular formula C8H7BrN2O . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives, including “6-bromo-1-methyl-1H-indazol-5-ol”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For example, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles has been described, which involves the formation of an N–H ketimine species followed by a reaction to form an N–N bond .Molecular Structure Analysis
The molecular structure of “6-bromo-1-methyl-1H-indazol-5-ol” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a bromine atom and a hydroxyl group.Chemical Reactions Analysis
Indazole-containing compounds, including “6-bromo-1-methyl-1H-indazol-5-ol”, can undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o -haloaryl- N -tosylhydrazones, Ag-catalyzed nitration–annulation with tert -butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .科学研究应用
化学合成和分子结构
- 区域选择性合成:Dandu 等人(2007 年)的一项研究探讨了 N-甲基-5-(1H-吲哚-2-基)-6,7-二氢-2H-吲唑异构体的区域选择性合成,利用 5-溴-1-甲基-6,7-二氢-1H-吲唑作为钯催化的 Suzuki 偶联反应中的前体 (Dandu 等人,2007 年)。
- 晶体和分子结构分析:Nan'ya 等人(1987 年)的工作讨论了 6-溴-5-甲基-2-苯基-2H-吲唑-4,7-二酮的晶体结构,提供了对类似化合物分子构型的见解 (Nan'ya 等人,1987 年)。
药物化学和药理学
- 抗菌活性:Gopalakrishnan 等人(2009 年)合成了 4,6-二芳基-4,5-二氢-2-苯基-2H-吲唑-3-醇,对各种细菌和真菌菌株表现出显着的抗菌活性,表明在开发新的抗菌剂中具有潜在应用 (Gopalakrishnan 等人,2009 年)。
- 合成方法学开发:Nishimura 和 Saitoh(2016 年)展示了在药物发现中的关键中间体 5-溴-2-甲基氨基-8-甲氧基喹唑啉的合成中使用伸缩过程。这种改进的合成方法表明在简化药物相关化合物的生产中具有潜在应用 (Nishimura 和 Saitoh,2016 年)。
材料科学和有机金属化学
- 有机金属配合物:Hurtado 等人(2009 年)研究了含有三齿 2,6-双(唑基甲基)吡啶配体(包括吲唑衍生物)的铬(III) 配合物,因为它们在乙烯聚合中具有潜力。这项研究表明吲唑衍生物在材料科学和催化中的更广泛应用 (Hurtado 等人,2009 年)。
未来方向
The future directions for “6-bromo-1-methyl-1H-indazol-5-ol” and similar compounds could involve further exploration of their medicinal applications. Given the wide range of biological activities exhibited by indazole derivatives, there is potential for the development of new drugs to treat various diseases .
作用机制
Target of Action
Indazole-containing compounds have been found to inhibit, regulate, and modulate various kinases, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways and are involved in various biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
For instance, they can inhibit the activity of certain kinases, thereby disrupting the signaling pathways these kinases are involved in .
Biochemical Pathways
For example, they can affect pathways related to cell growth and apoptosis by inhibiting the activity of certain kinases .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
生化分析
Biochemical Properties
6-Bromo-1-methyl-1H-indazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The compound’s bromine atom and hydroxyl group are crucial for its binding affinity and specificity towards these enzymes .
Cellular Effects
The effects of 6-Bromo-1-methyl-1H-indazol-5-ol on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, 6-Bromo-1-methyl-1H-indazol-5-ol can either promote or inhibit cell growth, depending on the cellular context .
Molecular Mechanism
At the molecular level, 6-Bromo-1-methyl-1H-indazol-5-ol exerts its effects through specific binding interactions with target biomolecules. It can act as an inhibitor or activator of enzymes, depending on the nature of the interaction. For example, it binds to the ATP-binding site of kinases, preventing ATP from accessing the site and thus inhibiting the enzyme’s activity. This inhibition can lead to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1-methyl-1H-indazol-5-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 6-Bromo-1-methyl-1H-indazol-5-ol has been associated with alterations in cellular metabolism and gene expression patterns .
Dosage Effects in Animal Models
The effects of 6-Bromo-1-methyl-1H-indazol-5-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks .
Metabolic Pathways
6-Bromo-1-methyl-1H-indazol-5-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
属性
IUPAC Name |
6-bromo-1-methylindazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-3-6(9)8(12)2-5(7)4-10-11/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZWXUJQORXMPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301256 | |
Record name | 6-Bromo-1-methyl-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-19-0 | |
Record name | 6-Bromo-1-methyl-1H-indazol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-methyl-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。